molecular formula C10H12FNO2 B13164817 3-[(3-Fluorobenzyl)amino]propanoic acid

3-[(3-Fluorobenzyl)amino]propanoic acid

Katalognummer: B13164817
Molekulargewicht: 197.21 g/mol
InChI-Schlüssel: VTCQUHWSNXLGDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-Fluorobenzyl)amino]propanoic acid is a chemical compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . It is a specialty product often used in proteomics research . The compound features a fluorobenzyl group attached to an amino propanoic acid backbone, making it a valuable molecule in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorobenzyl)amino]propanoic acid typically involves the reaction of 3-fluorobenzylamine with acrylonitrile, followed by hydrolysis. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Solvents: Common solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(3-Fluorobenzyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of this compound derivatives like ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(3-Fluorobenzyl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-[(3-Fluorobenzyl)amino]propanoic acid involves its interaction with specific molecular targets. The fluorobenzyl group can interact with enzymes or receptors, modulating their activity. The amino propanoic acid backbone allows the compound to participate in various biochemical pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(2-Fluorobenzyl)amino]propanoic acid
  • 3-[(4-Fluorobenzyl)amino]propanoic acid
  • 3-[(3-Chlorobenzyl)amino]propanoic acid

Uniqueness

3-[(3-Fluorobenzyl)amino]propanoic acid is unique due to the position of the fluorine atom on the benzyl group, which can significantly influence its reactivity and interaction with biological targets. This positional specificity can lead to different pharmacological and biochemical properties compared to its analogs.

Eigenschaften

Molekularformel

C10H12FNO2

Molekulargewicht

197.21 g/mol

IUPAC-Name

3-[(3-fluorophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H12FNO2/c11-9-3-1-2-8(6-9)7-12-5-4-10(13)14/h1-3,6,12H,4-5,7H2,(H,13,14)

InChI-Schlüssel

VTCQUHWSNXLGDN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)CNCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.